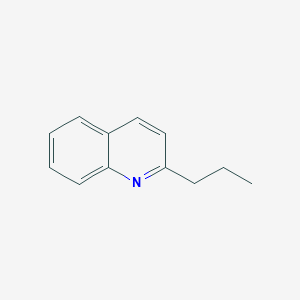

2-Propylquinoline

Descripción

Historical Context of Quinoline (B57606) Scaffolds

The history of the quinoline scaffold in organic chemistry dates back to the 19th century. Quinoline was first isolated by Friedlieb Ferdinard Runge in 1834 from coal tar, which also contains various alkyl quinolines. iipseries.orgnoveltyjournals.com The structural elucidation of quinoline was established later, and its total synthesis was notably achieved by Woodward and Doering in 1945. noveltyjournals.com

The quinoline nucleus, formally a benzo[b]pyridine, is a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring. iipseries.orgnoveltyjournals.com This fused bicyclic structure imparts unique chemical reactivity, allowing for various functionalizations. Historically, quinoline derivatives have held significant importance, particularly as antimalarial agents. Natural alkaloids such as quinine, cinchonidine, and cinchonine, found in Cinchona bark, contain the quinoline scaffold and were among the earliest effective treatments for malaria. iipseries.orgnih.gov The discovery of the medicinal properties of these natural products spurred significant interest in the synthesis and exploration of synthetic quinoline derivatives.

Over the years, numerous synthetic methods have been developed for constructing the quinoline core and its substituted derivatives. Classical named reactions such as the Skraup synthesis, Combes synthesis, Friedländer synthesis, Pfitzinger synthesis, and Doebner-von Miller synthesis are foundational to quinoline chemistry and remain relevant in modern synthetic strategies. iipseries.orgnih.govup.ac.zaresearchgate.net These methods typically involve the condensation and cyclization of anilines or 2-aminoaryl derivatives with carbonyl compounds.

The quinoline scaffold's ability to engage in both electrophilic and nucleophilic substitution reactions, along with its capacity to form salts due to the basic nitrogen atom, contributes to its versatility in chemical transformations. noveltyjournals.comnih.gov This rich reactivity profile, coupled with the historical success of quinoline-based drugs, has established the quinoline scaffold as a privileged structure in medicinal chemistry and a key building block in organic synthesis. bohrium.comunibo.it

Significance of 2-Alkylquinolines in Advanced Synthetic Strategies

2-Alkylquinolines, characterized by an alkyl chain at the C-2 position of the quinoline ring, represent a significant subclass of quinoline derivatives. The presence of the alkyl group at this position can influence the compound's physical, chemical, and biological properties, including lipophilicity and cell permeability. ontosight.airesearchgate.net

The synthesis of 2-alkylquinolines is an active area of research, with ongoing efforts to develop efficient, selective, and environmentally friendly methodologies. Traditional quinoline synthesis methods can often be adapted for the preparation of 2-alkylated derivatives by employing appropriate starting materials, such as ketones or aldehydes with a reactive α-methylene group. iipseries.orgnih.govup.ac.zaresearchgate.net

Contemporary organic synthesis has seen the development of more advanced strategies for the regioselective construction of 2-alkylquinolines. These include transition-metal-catalyzed reactions and organocatalytic approaches. For instance, cooperative catalytic systems involving metal catalysts (such as copper) and secondary amines have been successfully employed for the efficient synthesis of 2-substituted quinolines, including 2-propylquinoline, through cascade reactions. organic-chemistry.org Other methods involve the reaction of 2-arylethyl bromides with aromatic nitriles under transition-metal-free conditions, which can also yield 2-alkylquinolines in moderate yields. organic-chemistry.orgorganic-chemistry.org Microwave-assisted synthesis and photocyclization reactions in environmentally friendly solvents like water are also being explored for the synthesis of 2-alkylquinolines, highlighting a move towards greener chemical processes. researchgate.neted.gov

The significance of 2-alkylquinolines in advanced synthetic strategies lies in their utility as versatile intermediates for the synthesis of more complex molecules. The alkyl group at the C-2 position can be further functionalized, allowing for the introduction of diverse substituents and the construction of libraries of novel compounds. nih.gov This is particularly relevant in drug discovery, where the ability to rapidly synthesize a variety of substituted quinolines is crucial for exploring structure-activity relationships. nih.govbohrium.comunibo.it

Furthermore, some 2-alkylquinolines occur naturally and exhibit biological activities, reinforcing their importance as synthetic targets. This compound itself has been identified as a natural compound isolated from Galipea longiflora and has been investigated for its antileishmanial properties, demonstrating the link between natural products and synthetic organic chemistry in the search for new therapeutic agents. nih.govparasite-journal.orgnih.gov The development of efficient synthetic routes to this compound and its derivatives is therefore essential for facilitating further research into their properties and potential applications.

Data Tables

Below are some key properties of this compound:

| Property | Value | Source | PubChem CID |

| Molecular Formula | C₁₂H₁₃N | echemi.comnih.gov | 74166 |

| Molecular Weight | 171.24 g/mol | echemi.comnih.gov | 74166 |

| Boiling Point | 151-152°C at 12 mmHg | ontosight.ai | 74166 |

| Solubility | Soluble in ethanol (B145695), chloroform | ontosight.ai | 74166 |

| XLogP3 (predicted) | 3.4 | echemi.comnih.govuni.lu | 74166 |

| CAS Number | 1613-32-7 | echemi.comchemicalbook.com | 74166 |

Structure

3D Structure

Propiedades

Número CAS |

1613-32-7 |

|---|---|

Fórmula molecular |

C12H13N |

Peso molecular |

171.24 g/mol |

Nombre IUPAC |

2-propylquinoline |

InChI |

InChI=1S/C12H13N/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h3-4,6-9H,2,5H2,1H3 |

Clave InChI |

IZXJPGLOYYDHRM-UHFFFAOYSA-N |

SMILES |

CCCC1=NC2=CC=CC=C2C=C1 |

SMILES canónico |

CCCC1=NC2=CC=CC=C2C=C1 |

Otros números CAS |

1613-32-7 |

Sinónimos |

2-n-propylquinoline 2-propylquinoline 2nPQ cpd |

Origen del producto |

United States |

Synthetic Methodologies for 2 Propylquinoline

Classical Approaches and Their Modern Adaptations

Classical quinoline (B57606) synthesis methods, developed in the late 19th and early 20th centuries, provide foundational routes to the quinoline core. Many of these methods have seen modern adaptations to improve efficiency, yield, and environmental sustainability.

Friedländer-Type Condensations and Variants

The Friedländer synthesis is a well-known method for preparing quinoline derivatives, involving the catalytic cyclocondensation of o-amino-substituted aromatic aldehydes or ketones with carbonyl compounds possessing an active α-methylene group. researchgate.net The reaction typically proceeds through an initial amino-ketone condensation followed by base- or acid-catalyzed cyclocondensation. organic-chemistry.org Two viable mechanisms have been proposed: one where the amino-substituted carbonyl reacts with the other carbonyl to form an aldol (B89426) adduct, followed by eliminations; and another where Schiff base formation occurs first, followed by an aldol reaction and elimination. wikipedia.org

For the synthesis of 2-alkylquinolines, including 2-propylquinoline, the Friedländer synthesis would involve the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminophenyl ketone with a ketone containing an α-methylene group adjacent to a propyl chain equivalent. While the general reaction is applicable to 2-substituted quinolines, specific examples for this compound via the classical Friedländer method in the search results are not explicitly detailed. However, the method is considered versatile for the synthesis of 2-substituted quinolines. researchgate.net Modern adaptations have explored various catalysts, including acids like trifluoroacetic acid and toluenesulfonic acid, Lewis acids, iodine, and even ruthenium complexes, to improve the reaction's efficiency and scope. organic-chemistry.orgsioc-journal.cn Environmentally friendly variations, such as using solid acid catalysts under microwave irradiation, have also been developed for the Friedländer synthesis of quinolines. mdpi.com

Skraup-Doebner-Miller Pathways and Improvements

The Skraup and Doebner-Miller reactions are related methods for synthesizing quinolines from aromatic amines and α,β-unsaturated carbonyl compounds or their precursors. The Skraup synthesis, originally involving heating aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822), produces quinoline. iipseries.orgminia.edu.eg The Doebner-Miller reaction, a variation, utilizes anilines with α,β-unsaturated ketones or aldehydes in the presence of an acid catalyst. minia.edu.egacs.org

For the synthesis of this compound, the Skraup-Doebner-Miller pathway would typically involve the reaction of aniline with an α,β-unsaturated carbonyl compound that provides the three-carbon unit which forms the C-2, C-3, and C-4 positions of the quinoline ring, with the propyl group ending up at the C-2 position. This usually involves a compound like hex-2-enal or a related precursor. The mechanism involves the condensation of the aniline with the α,β-unsaturated carbonyl, followed by cyclization and oxidation. acs.orgnih.gov

Improvements to the Skraup-Doebner-Miller reaction have included the use of various Lewis and Brønsted acids as catalysts, as well as microwave irradiation. acs.org While general discussions of 2-alkylquinoline synthesis via these methods are present, a specific detailed procedure or data for this compound synthesis through a classical Skraup or Doebner-Miller reaction is not prominently featured in the provided search results. However, 2-n-propylquinoline has been mentioned as a compound prepared by Skraup-Doebner-Miller methods. rsc.org

Pfitzinger Synthesis and Analogues for Quinoline-4-Carboxylic Acids

The Pfitzinger reaction is a method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) (or its analogues) and carbonyl compounds (ketones or aldehydes) in the presence of a strong base. wikipedia.orgresearchgate.net The reaction proceeds via the base-catalyzed ring opening of isatin to a keto-acid, which then condenses with the carbonyl compound to form a Schiff base or enamine, followed by cyclization and dehydration to yield the quinoline-4-carboxylic acid derivative. wikipedia.org

To synthesize this compound-4-carboxylic acid using the Pfitzinger reaction, isatin would be reacted with pentan-2-one in the presence of a strong base like potassium hydroxide. up.ac.za This reaction has been reported as a procedure to access the 2-propyl substitution on the quinoline nucleus, yielding the potassium salt of this compound-4-carboxylic acid. up.ac.za The carboxylic acid group at the 4-position can subsequently be removed, typically by decarboxylation through pyrolysis with calcium oxide, to yield this compound. pharmaguideline.com

Data Table: Pfitzinger Synthesis of this compound-4-carboxylic Acid

| Reactants | Conditions | Product | Notes | Source |

| Isatin, Pentan-2-one | Aqueous KOH, heating under reflux (80-90 °C, 13 h) | Potassium salt of this compound-4-carboxylic acid | Used to access 2-propyl substitution | up.ac.za |

Modern variations of the Pfitzinger reaction have been developed, including one-pot strategies and methods using different catalysts or conditions to improve efficiency and allow for the synthesis of quinoline-4-carboxylic esters. ias.ac.inthieme-connect.com

Combes and Other Condensation Reactions

The Combes synthesis involves the condensation of unsubstituted anilines with β-diketones, followed by acid-catalyzed cyclization to form 2,4-disubstituted quinolines. iipseries.orgwikipedia.org The mechanism involves the formation of an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration. iipseries.orgwikipedia.org

For the synthesis of this compound via the Combes synthesis, aniline would be reacted with a β-diketone that would result in a propyl group at the 2-position and likely a hydrogen at the 4-position after cyclization and potential subsequent modifications. However, the Combes synthesis typically yields 2,4-disubstituted quinolines, suggesting that a direct synthesis of this compound (with a hydrogen at the 4-position) might require a modified approach or subsequent dealkylation if a 4-substituted product is initially formed. While the general Combes synthesis is described, specific details for the synthesis of this compound using this method are not explicitly provided in the search results. iipseries.orgminia.edu.egwikipedia.org

Other condensation reactions exist for quinoline synthesis, utilizing various combinations of aromatic amines and carbonyl compounds or their equivalents. jptcp.com These methods contribute to the diverse array of approaches available for constructing the quinoline core.

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions have emerged as powerful tools in organic synthesis, offering advantages such as milder conditions, improved selectivity, and access to novel reaction pathways.

Iron-Catalyzed Cross-Coupling Reactions

Iron catalysis has emerged as an environmentally friendly and cost-effective alternative to other transition metals in cross-coupling reactions. These reactions can be applied to the synthesis of quinoline derivatives. For instance, iron-catalyzed cross-coupling reactions involving heteroaromatic tosylates and phosphates with alkyl Grignard reagents have been reported to yield substituted N-heterocycles. organic-chemistry.org Specifically for this compound, a method involving the reaction of 2-chloroquinoline (B121035) with n-propylmagnesium bromide in the presence of a catalytic amount of Fe(acac)₃ has been shown to produce 2-n-propylquinoline in high yield (95%). nih.gov Iron-catalyzed cross-coupling reactions of alkyl and aryl magnesium halides with chloro-substituted quinoline derivatives have also been explored, providing a route to functionalized quinolines. researchgate.netcapes.gov.brresearchgate.net

Ruthenium-Catalyzed Cyclization from Nitroarenes and Alcohols

Ruthenium complexes can catalyze the reductive conversion of nitroarenes into quinoline derivatives using aliphatic alcohols. oup.com This reaction is believed to involve a redox process between the nitroarenes and alcohols, generating aminoarenes and aldehydes in situ. oup.com The aldehydes then react with the aminoarenes to form Schiff bases, which subsequently undergo cyclization catalyzed by the ruthenium complex. oup.comoup.com Ruthenium(III) chloride (RuCl₃·xH₂O) has been identified as an effective catalyst for this transformation. oup.com For example, the reaction of nitrobenzene with 1-butanol (B46404) in the presence of RuCl₃·xH₂O afforded 3-ethyl-2-propylquinoline (B1293939) in 70% yield. oup.com

Ruthenium-Catalyzed N-Heterocyclization of Aminoarenes with Allylic Alcohols and Aldehydes

Ruthenium complexes are also effective catalysts for the N-heterocyclization of aminoarenes with allylic alcohols and aliphatic aldehydes, leading to the formation of quinoline derivatives. oup.comoup.com Dichlorotris(triphenylphosphine)ruthenium (RuCl₂(PPh₃)₃) has been found to be a highly effective catalyst for this reaction. oup.comoup.com The reaction with allylic alcohols is thought to involve the isomerization of the allylic alcohols to their corresponding aldehydes, which then participate in the cyclization process. oup.com Aminoarenes with electron-releasing groups tend to favor the formation of quinolines in this reaction. oup.com While aliphatic aldehydes can also be used, allylic alcohols have, in some cases, provided higher yields. oup.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of quinoline derivatives aims to develop more environmentally friendly and sustainable methodologies. benthamdirect.comresearchgate.netacs.org

Microwave-Assisted Protocols for Quinoline Derivatives

Microwave irradiation has been widely utilized to accelerate chemical reactions, including the synthesis of quinoline derivatives. benthamdirect.comresearchgate.netnih.govjmpas.comacs.orgrsc.orgup.ac.zanih.gov Microwave-assisted protocols often lead to significantly reduced reaction times and, in some instances, improved yields compared to conventional heating methods. benthamdirect.comnih.gov These methods can be performed under solvent-free conditions or using solid supports, further enhancing their environmental profile. researchgate.netnih.gov

Photocatalytic Methods, e.g., Nickel-Catalyzed Photocyclization

Photocatalysis, utilizing visible light, offers a mild and environmentally benign approach to organic synthesis. mdpi.comnih.govrsc.org In the context of quinoline synthesis, photocatalytic methods have been developed for oxidative cyclization reactions. mdpi.comnih.gov Nickel complexes have demonstrated catalytic activity in the photocyclization of arylamines with α-olefins, yielding 2-alkylquinolines. researchgate.neted.gov Studies have shown that nickel compounds can catalyze this photocyclization under UV irradiation at room temperature. researchgate.neted.gov The maximum yield of this compound (45%) was observed in the photocyclization of aniline with hexene-1 catalyzed by nickel compounds. researchgate.neted.gov The nature of the solvent can influence the efficiency of this photocatalytic cyclization. researchgate.neted.gov

Advanced Ring-Forming Reactions

Advanced ring-forming reactions provide diverse strategies for constructing the quinoline core. While the provided outline does not specify particular advanced ring-forming reactions for this compound itself, the synthesis of quinoline derivatives often involves various cyclization and annulation strategies. nih.govmdpi.compharmaguideline.comscribd.com These can include reactions like the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehydes or ketones with carbonyl compounds, and other metal-catalyzed cyclizations. nih.govmdpi.compharmaguideline.com For example, a cooperative catalytic system involving copper(I) and a secondary amine has been reported for the synthesis of 2-substituted quinolines via an addition/cycloisomerization cascade. organic-chemistry.org This method has been applied to the synthesis of this compound. organic-chemistry.org

Compounds and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 74166 |

| 3-Ethyl-2-propylquinoline | 76791 |

| Iron(III) acetylacetonate | 14586 |

| Ruthenium(III) chloride | 65519 |

| Dichlorotris(triphenylphosphine)ruthenium(II) | 123235 |

| Aniline | 6115 |

| Nitrobenzene | 6098 |

| 1-Butanol | 263 |

| Hexene-1 | 8003 |

| 2-Chloroquinoline | 12794 |

| n-Propylmagnesium bromide | 637811 |

Data Table: Ruthenium-Catalyzed Cyclization from Nitroarenes and Alcohols

| Nitroarene | Alcohol | Catalyst | Product | Yield (%) |

| Nitrobenzene | 1-Propanol | RuCl₃·xH₂O | 2-Ethyl-3-methylquinoline | 65 |

| Nitrobenzene | 1-Butanol | RuCl₃·xH₂O | 3-Ethyl-2-propylquinoline | 70 |

| p-Methoxynitrobenzene | 1-Butanol | RuCl₃·xH₂O | 3-Ethyl-6-methoxy-2-propylquinoline | 70 |

Diels-Alder Reactions with Benzotriazine Precursors

The Diels-Alder reaction is a powerful [4+2] cycloaddition between a conjugated diene and a dienophile, resulting in the formation of a six-membered ring. pressbooks.pubsigmaaldrich.comprutor.aiwikipedia.org While typically involving dienes and alkenes or alkynes, hetero-Diels-Alder reactions incorporate heteroatoms in either the diene or dienophile. sigmaaldrich.comwikipedia.org

Research has explored the application of Diels-Alder reactions using benzotriazine precursors for the synthesis of quinolines, including this compound. molaid.comresearchgate.netamanote.com This approach often involves the reaction of a benzotriazine derivative with an enamine. molaid.comamanote.com The benzotriazine moiety can act as a masked 1,4-diaza-1,3-butadiene system or a related reactive intermediate that participates in the cycloaddition. Subsequent steps typically involve extrusion of nitrogen and aromatization to yield the quinoline core.

Detailed research findings on the specific application of Diels-Alder reactions with benzotriazine precursors for the synthesis of this compound highlight its potential as a synthetic strategy. molaid.comresearchgate.netamanote.com This method offers a route to construct the quinoline ring system with control over the position of substituents.

Functionalization of Quinoline N-Oxides with Grignard Reagents

The functionalization of quinoline N-oxides with Grignard reagents is another established method for synthesizing 2-substituted quinolines, including this compound. rsc.orgnih.govird.frresearchgate.netnih.govorganic-chemistry.orgmdma.ch This approach typically involves the reaction of a quinoline N-oxide with an alkylmagnesium halide, such as propylmagnesium bromide. nih.govird.frresearchgate.netnih.govmdma.chwikipedia.orgtcichemicals.com

One described procedure involves starting from quinoline N-oxide and adding chloroformyl isobutanolate at room temperature, followed by the addition of n-propylmagnesium bromide at a low temperature. nih.govird.frresearchgate.net This sequence of reactions has been reported to yield 2-n-propylquinoline with a yield of 67%. nih.govird.frresearchgate.net

Another approach involves the direct reaction of 2-chloroquinoline with n-propylmagnesium bromide in the presence of a catalytic amount of Fe(acac)₃, which has been shown to provide 2-n-propylquinoline with a high yield of 95%. nih.govresearchgate.net

The reaction of quinoline N-oxides with Grignard reagents often proceeds with high regioselectivity, favoring substitution at the C2 position of the quinoline ring. nih.govnih.gov This method is considered a valuable tool for the direct alkylation of quinoline systems. nih.gov

Detailed research has explored the scope and limitations of this reaction, demonstrating its applicability to various quinoline N-oxides and alkylmagnesium halides. nih.gov

| Reactants | Conditions | Product | Yield | Reference |

| Quinoline N-oxide, chloroformyl isobutanolate, n-propylmagnesium bromide | Room temperature (chloroformyl isobutanolate), low temperature (Grignard) | 2-n-propylquinoline | 67% | nih.govird.frresearchgate.net |

| 2-Chloroquinoline, n-propylmagnesium bromide | Catalytic Fe(acac)₃ | 2-n-propylquinoline | 95% | nih.govresearchgate.net |

Chemical Transformations and Derivatization of 2 Propylquinoline

Reactivity at the Quinoline (B57606) Nucleus

The reactivity of the 2-propylquinoline nucleus is governed by the electronic characteristics of its fused ring system, which consists of an electron-rich benzene (B151609) ring and an electron-deficient pyridine (B92270) ring. The propyl group at the C2-position further modulates this reactivity through steric hindrance and electronic effects.

Electrophilic Substitution: Electrophilic aromatic substitution reactions on the quinoline ring predominantly occur on the carbocyclic (benzene) ring, which is more activated compared to the deactivated pyridine ring. The nitrogen atom in the pyridine ring withdraws electron density, making it less susceptible to attack by electrophiles. Consequently, electrophilic attack on this compound is expected to favor positions C5 and C8, which are the most electronically rich carbons in the benzene portion of the molecule.

Nucleophilic Substitution: Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at the C2 and C4 positions, which are electron-deficient. In this compound, the C2 position is already substituted. While direct nucleophilic substitution at C2 would require the displacement of the propyl group, which is unlikely, reactions are more feasible at the C4 position. Halogenated 2-propylquinolines, for instance, would be expected to undergo nucleophilic substitution readily at the halogenated position on the pyridine ring. The mechanism for such reactions typically proceeds through a stable addition-elimination intermediate where the negative charge is stabilized by the ring nitrogen atom.

Derivatization Strategies via Side-Chain Modification

The 2-propyl side-chain serves as a versatile handle for a variety of derivatization strategies, allowing for the introduction of diverse functional groups.

A primary strategy for derivatizing the propyl side-chain is its oxidation to a carboxylic acid. This transformation leverages the stability of the aromatic quinoline ring, which is generally resistant to strong oxidizing agents.

Research Findings: The oxidation of alkyl side-chains on aromatic rings is a well-established synthetic method. openstax.orglibretexts.org For this reaction to proceed, the benzylic carbon—the carbon atom directly attached to the aromatic ring—must possess at least one hydrogen atom. libretexts.orglibretexts.orgpearson.com In this compound, the benzylic carbon has two hydrogens, making it an ideal substrate for side-chain oxidation. Treatment with strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid, cleaves the entire alkyl chain and converts the benzylic carbon into a carboxylic acid group. libretexts.org This process yields quinoline-2-carboxylic acid (also known as quinaldic acid). pearson.comyoutube.com

Once synthesized, quinoline-2-carboxylic acid can be converted into a variety of ester derivatives through standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst). Alternatively, the carboxylic acid can be activated, for example, by conversion to its acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with alcohols to form the corresponding esters with high efficiency. researchgate.netbritannica.com

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | KMnO₄, Heat | Quinoline-2-carboxylic acid | Side-Chain Oxidation |

| Quinoline-2-carboxylic acid | R-OH, H⁺ catalyst | Alkyl quinoline-2-carboxylate | Fischer Esterification |

| Quinoline-2-carboxylic acid | 1. SOCl₂ 2. R-OH | Alkyl quinoline-2-carboxylate | Acyl Chloride Formation & Esterification |

The carboxylic acid and ester derivatives of this compound are valuable intermediates for the synthesis of hydrazides and hydrazones, which are important pharmacophores in medicinal chemistry.

Research Findings: Quinoline-based hydrazides are typically synthesized from the corresponding carboxylic acid esters or acyl chlorides. openstax.org For example, reacting an alkyl quinoline-2-carboxylate with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol (B145695) leads to the formation of quinoline-2-carbohydrazide (B1604917). ajchem-a.com This reaction involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon.

The resulting hydrazide is a key building block for synthesizing hydrazones. Condensation of the quinoline-2-carbohydrazide with various aldehydes or ketones, often under acidic catalysis, yields the corresponding quinoline-2-hydrazone derivatives. ajchem-a.com This modular approach allows for the introduction of a wide array of substituents, enabling the creation of large libraries of compounds for biological screening. openstax.org

| Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|

| Alkyl quinoline-2-carboxylate | Hydrazine hydrate (N₂H₄·H₂O) | Quinoline-2-carbohydrazide | Hydrazinolysis |

| Quinoline-2-carbohydrazide | Aldehyde or Ketone (R'COR'') | Quinoline-2-hydrazone | Condensation |

Specific Reaction Mechanisms and Pathways

Beyond general transformations, specific reaction mechanisms involving this compound and its derivatives have been investigated, providing deeper insight into its chemical behavior.

Metalloporphyrins are synthetic analogs of the active sites in heme-containing enzymes like cytochrome P450 and are used as catalysts in bioinspired oxidation reactions.

Research Findings: The oxidation of this compound has been studied using metalloporphyrins as catalysts to mimic biological oxidation processes. In these systems, a metalloporphyrin complex, often containing iron or manganese, activates an oxygen donor (e.g., iodosylbenzene or molecular oxygen) to form a high-valent metal-oxo species. This potent oxidizing agent can then react with the this compound substrate. The reaction typically targets the benzylic C-H bonds of the propyl side-chain due to their lower bond dissociation energy. The mechanism involves hydrogen atom abstraction from the benzylic position by the metal-oxo species, followed by a radical rebound step to form a hydroxylated intermediate. Further oxidation can lead to the formation of a ketone or cleavage of the side-chain.

The reactivity of quinoline derivatives with thiol-containing compounds is of significant interest in biochemistry and toxicology, as it can shed light on interactions with biological nucleophiles like cysteine residues in proteins.

Research Findings: While this compound itself is not highly reactive towards thiols, its oxidized derivatives, such as quinolinequinones, readily react with sulfhydryl groups. The mechanism of thiol addition to quinones can be complex, potentially involving either a nucleophilic 1,4-addition (Michael addition) or a free-radical pathway. In the nucleophilic pathway, the thiolate anion attacks one of the electrophilic carbons of the quinone ring. In some cases, particularly with ortho-quinones, the reaction may proceed through a radical mechanism initiated by an electron transfer between the thiol and the quinone, leading to the formation of a thiyl radical and a semiquinone radical. These radicals can then couple to form the final adduct. The specific pathway is influenced by the redox potentials of the reactants and the reaction conditions.

Advanced Spectroscopic Characterization Techniques for 2 Propylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of 2-propylquinoline reveals distinct signals for both the aromatic protons of the quinoline (B57606) ring system and the aliphatic protons of the propyl side chain. The aromatic region, typically between 7.0 and 8.5 ppm, displays a complex set of signals corresponding to the six protons on the quinoline core. Due to the substitution at the 2-position, these protons exhibit characteristic splitting patterns (doublets, triplets, or multiplets) arising from spin-spin coupling with adjacent protons. uncw.edu

The protons of the n-propyl group appear in the upfield region of the spectrum. The terminal methyl (CH₃) group typically presents as a triplet, the methylene (CH₂) group adjacent to the quinoline ring appears as a triplet, and the central methylene group shows up as a multiplet (often a sextet). The integration of these signals confirms the number of protons in each unique chemical environment.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Quinoline H-3, H-4, H-5, H-6, H-7, H-8 | 7.2 - 8.1 | d, t, m | ~7-9 |

| -CH₂- (alpha to ring) | ~2.9 - 3.1 | t | ~7-8 |

| -CH₂- (beta to ring) | ~1.7 - 1.9 | sextet | ~7-8 |

| -CH₃ (gamma to ring) | ~0.9 - 1.1 | t | ~7-8 |

The ¹³C NMR spectrum of this compound provides information on each unique carbon atom in the molecule. The spectrum will show twelve distinct signals: nine for the quinoline ring carbons and three for the propyl side chain carbons. The aromatic carbons resonate in the downfield region (typically 120-160 ppm), with the carbon atom at the 2-position (C2), to which the propyl group is attached, showing a characteristic shift around 160-162 ppm. researchgate.net The carbons of the propyl group appear in the upfield, aliphatic region of the spectrum (< 40 ppm). oregonstate.edunih.gov

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is particularly useful for differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. amazonaws.com In the DEPT-135 spectrum of this compound:

Positive signals will correspond to the CH₃ group and the five CH groups of the quinoline ring.

Negative signals (pointing downwards) will correspond to the two CH₂ groups of the propyl chain.

Quaternary carbons (C2, C4a, C8a) will be absent from the DEPT-135 spectrum, allowing for their unambiguous identification when compared to the broadband-decoupled ¹³C NMR spectrum.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| Quinoline C2 | ~161 | Absent |

| Quinoline C3, C4, C5, C6, C7, C8 | ~121 - 136 | Positive (CH) |

| Quinoline C4a, C8a | ~127, ~148 | Absent |

| -CH₂- (alpha to ring) | ~40 | Negative |

| -CH₂- (beta to ring) | ~23 | Negative |

| -CH₃ (gamma to ring) | ~14 | Positive |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.govmdpi.com This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, which has the molecular formula C₁₂H₁₃N, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement confirming this exact mass would validate the elemental composition, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N |

| Nominal Mass | 171 |

| Theoretical Monoisotopic Mass ([M+H]⁺) | 172.11207 |

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion, often the molecular ion M⁺˙ or the protonated molecule [M+H]⁺) is selected and fragmented by collision with an inert gas. The resulting fragment ions (product ions) provide valuable structural information. nih.govresearchgate.net

For 2-alkylquinolines, a characteristic fragmentation pathway involves the cleavage of the alkyl side chain. For this compound, this can occur via a McLafferty rearrangement, leading to the loss of a neutral propene molecule (C₃H₆, 42 Da), resulting in a prominent fragment ion. mcmaster.ca

Another significant fragmentation process for cyclic systems like quinoline is the Retro-Diels-Alder (RDA) reaction. youtube.comyoutube.comresearchgate.netyoutube.comnih.gov This process involves the cleavage of the heterocyclic ring, breaking it into two smaller, stable neutral or charged fragments. The RDA fragmentation of the quinoline molecular ion can lead to the expulsion of acetylene or hydrogen cyanide, providing diagnostic evidence for the core quinoline structure. youtube.comcdnsciencepub.comnih.gov

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule. researchgate.netastrochem.org

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the quinoline ring and the propyl substituent.

Aromatic C-H stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). vscht.czorgchemboulder.com

Aliphatic C-H stretching: Medium to strong bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the CH₂, and CH₃ groups of the propyl chain. pressbooks.pub

C=C and C=N stretching: Medium to strong bands in the 1500-1650 cm⁻¹ region, characteristic of the quinoline aromatic system.

C-H bending: Bands in the fingerprint region (< 1500 cm⁻¹) corresponding to in-plane and out-of-plane bending of the aromatic C-H bonds and scissoring/rocking vibrations of the aliphatic CH₂ and CH₃ groups.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| C=C and C=N Ring Stretch | 1500 - 1650 | Medium-Strong |

| Aliphatic C-H Bend | 1375 - 1470 | Medium |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For aromatic systems like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (π* orbitals). The resulting spectrum provides information about the extent of conjugation and the presence of various functional groups.

The UV-Vis spectrum of the parent quinoline molecule exhibits characteristic absorption bands arising from π → π* transitions. The introduction of an alkyl substituent, such as a propyl group at the 2-position, can induce subtle shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These effects, known as bathochromic (red shift) or hypsochromic (blue shift) shifts, are influenced by the electronic nature of the substituent and its interaction with the aromatic system.

The table below presents representative UV-Vis absorption data for quinoline and a related derivative to illustrate the typical spectral characteristics.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Quinoline | Ethanol (B145695) | 226, 278, 314 | 39811, 3981, 3162 |

| 2-Methylquinoline | Ethanol | 227, 281, 316 | 39811, 5012, 3162 |

| A quinoline-based fluororeceptor | Chloroform | 289 | Not Reported |

This table is generated based on typical values for quinoline derivatives and is for illustrative purposes.

X-ray Diffraction (XRD) for Crystalline Structures

While the crystal structure of this compound itself is not described in the surveyed literature, the crystallographic analysis of its derivatives offers significant insights into the structural features of the 2-substituted quinoline scaffold.

A notable example is the structural characterization of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, a complex derivative. researchgate.net X-ray powder diffraction (XRPD) analysis revealed that this compound crystallizes in a monoclinic system with the space group P2₁/n. researchgate.net The refined unit-cell parameters were determined to be a = 20.795(8) Å, b = 7.484(2) Å, c = 10.787(2) Å, and β = 93.96(2)°. researchgate.net

In another study, the crystal structure of a novel quinoline dicarbamic acid derivative was determined using single-crystal X-ray diffraction. chemmethod.com This compound was also found to crystallize in the monoclinic system with the P2₁/c space group. chemmethod.com The structural analysis highlighted the role of C-H···O hydrogen bonds and van der Waals interactions in the stabilization of the crystal structure. chemmethod.com

Furthermore, the crystal structures of several 1,2-dihydroquinolinehydrazonopropanoate derivatives have been confirmed by X-ray crystallography, revealing monoclinic structures and confirming the E-configuration of the molecules. nih.gov These studies underscore the utility of XRD in establishing the precise stereochemistry and intermolecular interactions within complex quinoline derivatives.

The following table summarizes the crystallographic data for a representative 2-alkylquinoline derivative.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline | Monoclinic | P2₁/n | 20.795(8) | 7.484(2) | 10.787(2) | 93.96(2) |

Data obtained from X-ray powder diffraction analysis. researchgate.net

These examples demonstrate the power of X-ray diffraction in providing a definitive structural characterization of crystalline this compound derivatives, which is fundamental to understanding their structure-property relationships.

Computational and Theoretical Chemistry Studies of 2 Propylquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular structures and energies. Methods like Density Functional Theory (DFT) and Ab initio calculations are widely employed for their accuracy and predictive power. DFT, particularly with functionals like B3LYP, is often used to study quinoline (B57606) derivatives due to its balance of computational cost and accuracy. researchgate.net These calculations can determine optimized molecular geometries, vibrational frequencies, and thermochemical properties.

For instance, studies on various quinoline derivatives have successfully used DFT with the 6-311++G(d,p) basis set to fully optimize the structures of reactants, transition states, and products, including zero-point energy (ZPE) corrections. researchgate.net While specific studies on 2-propylquinoline are not extensively detailed in the literature, the application of these methods would involve optimizing its geometry to predict bond lengths, bond angles, and dihedral angles. Such calculations provide a foundational understanding of the molecule's three-dimensional structure.

Ab initio methods, such as Hartree-Fock (HF), while sometimes less accurate than DFT for electron correlation effects, can also be applied. For example, calculations on related heterocyclic systems have been performed at the HF/6-311G(d,p) level of theory to investigate molecular structures and properties. ajchem-a.com The application of these methods to this compound would yield valuable data on its fundamental quantum mechanical properties.

Table 1: Illustrative Example of Calculated Structural Parameters for a Quinoline Derivative using DFT (Note: This table is an example of typical output from quantum chemical calculations and does not represent experimentally verified data for this compound.)

| Parameter | Atom Pair/Group | Calculated Value (Å or °) |

| Bond Length | N1=C2 | 1.318 |

| Bond Length | N1–C10 | 1.367 |

| Bond Length | C2–C3 | 1.413 |

| Bond Angle | C10-N1-C2 | 117.5 |

| Bond Angle | N1-C2-C3 | 123.1 |

| Dihedral Angle | C3-C2-C(propyl)-C(propyl) | 179.8 |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key aspect of this for a flexible molecule like this compound is conformational analysis, which aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. The propyl group attached to the quinoline ring can rotate around the C-C single bonds, leading to various spatial orientations.

Computational methods, including molecular mechanics and quantum chemical calculations, are used to explore the potential energy surface of the molecule. nih.govresearchgate.net By systematically rotating the dihedral angles of the propyl chain and calculating the corresponding energy, a conformational energy profile can be constructed. This analysis helps identify the global energy minimum, corresponding to the most stable conformer, as well as other low-energy local minima that may be populated at room temperature. researchgate.netfao.org Understanding the preferred conformation is crucial as it influences the molecule's physical properties and its ability to interact with other molecules or biological targets. For example, in studies of substituted tetrahydroisoquinolines, molecular mechanics and NMR were used to determine preferred conformations and torsion angles. nih.gov

Investigation of Electronic Properties (e.g., Highest Occupied Molecular Orbital, Lowest Unoccupied Molecular Orbital, Electrostatic Potential)

The electronic properties of a molecule are critical determinants of its reactivity and intermolecular interactions. Quantum chemical calculations are essential for elucidating these characteristics.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier molecular orbitals are central to chemical reactivity. researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. thaiscience.info The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. scirp.org A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net For this compound, the electron-donating nature of the propyl group is expected to influence the energies of these frontier orbitals compared to the parent quinoline molecule.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution and reactive sites of a molecule. thaiscience.info It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP surface would likely show a region of negative potential around the nitrogen atom of the quinoline ring, indicating its basicity and ability to act as a hydrogen bond acceptor.

Table 2: Example of Calculated Electronic Properties for Quinoline (Source: Data based on DFT calculations for the parent quinoline molecule. scirp.org)

| Property | Calculated Value (eV) |

| HOMO Energy | -6.646 |

| LUMO Energy | -1.816 |

| HOMO-LUMO Gap (ΔE) | 4.830 |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools for investigating the detailed pathways of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction steps. This allows for a detailed understanding of reaction kinetics and thermodynamics.

For this compound, computational methods could be used to elucidate its synthesis mechanisms, such as the Doebner-von Miller reaction, or to study its metabolic pathways. For example, in a study of a [3+2] cycloaddition reaction, DFT calculations were used to explore the reaction channels and analyze the bonding evolution, concluding that the reaction proceeds via a one-step, two-stage mechanism. mdpi.com A similar approach for a reaction involving this compound would involve locating the transition state structure connecting reactants and products and calculating the energy barrier for the reaction. This information is invaluable for optimizing reaction conditions and predicting potential reaction outcomes.

Theoretical Structure-Property Relationship Studies

Theoretical studies are instrumental in establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). These models correlate the chemical structure of a compound with its physical properties or biological activity. researchgate.net In these studies, various molecular descriptors are calculated computationally for a series of related compounds. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.

For this compound and its derivatives, QSAR models could be developed to predict properties such as toxicity, binding affinity to a specific receptor, or corrosion inhibition efficiency. researchgate.netphyschemres.org For instance, 3D-QSAR studies on other quinoline compounds have been used to build predictive models for their activity as topoisomerase-II inhibitors, using methods like Comparative Molecular Field Analysis (CoMFA). researchgate.net Such models provide insights into the key structural features that govern a particular property, guiding the design of new molecules with enhanced or desired characteristics.

Applications of 2 Propylquinoline in Advanced Organic Synthesis

Role as a Precursor in Complex Organic Molecule Construction

2-Propylquinoline serves as a key precursor in the synthesis of a range of complex organic molecules, including those with potential biological activities. The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, and the ability to introduce a propyl group at the 2-position provides a handle for further functionalization and diversification.

One notable application is its use in the synthesis of antileishmanial agents. This compound itself has been identified as a promising drug candidate for the treatment of visceral leishmaniasis and is currently in preclinical development fishersci.caamericanelements.comfishersci.nl. Its synthesis can be achieved through various methods, including the reaction of 2-chloroquinoline (B121035) with n-propylmagnesium bromide in the presence of a catalytic amount of Fe(acac)₃, yielding 2-n-propylquinoline with high efficiency fishersci.no. Another approach involves starting from quinoline N-oxide, followed by addition and reaction with n-propylmagnesium bromide fishersci.no.

Furthermore, this compound is utilized in the synthesis of derivatives designed to improve properties such as water solubility for intravenous administration. For instance, amine derivatives of this compound have been synthesized as precursors for water-soluble polymeric prodrugs fishersci.nl.

The modification of this compound at other positions on the quinoline ring also allows for the construction of diverse molecular libraries. The synthesis of this compound-4-carboxylic acid (PubChem CID: 854375) is an example of introducing a functional group that can be further transformed fishersci.co.uk. This carboxylic acid derivative can then serve as a precursor for compounds such as hydrazide-hydrazones fishersci.co.ukwikipedia.orgnih.gov. The Pfitzinger synthetic procedure, involving the reaction of isatin (B1672199) with pentan-2-one, has been employed for the synthesis of this compound-4-carboxylic acid fishersci.co.uk.

Development of Novel Synthetic Reagents Incorporating this compound Moieties

The structural features of this compound lend themselves to the development of novel synthetic reagents. By incorporating the this compound moiety into larger molecules or functional assemblies, researchers can create reagents with tailored reactivity or catalytic properties.

The synthesis of hydrazide-hydrazone derivatives bearing the quinoline core exemplifies the development of new chemical entities incorporating the this compound structure fishersci.co.ukwikipedia.orgnih.gov. These compounds are synthesized from this compound-4-carbohydrazide, which is obtained from the esterification and subsequent hydrazinolysis of this compound-4-carboxylic acid fishersci.co.uk. Microwave-assisted condensation reactions have been utilized to synthesize these hydrazide-hydrazone derivatives efficiently fishersci.co.ukwikipedia.orgnih.gov.

Examples of synthesized hydrazide-hydrazone derivatives include N'-Benzylidene-2-propylquinoline-4-carbohydrazide, N'-(4-Chlorobenzylidene)-2-propylquinoline-4-carbohydrazide (PubChem CID: 7726 for 4-Chlorobenzaldehyde), and 2-Propyl-N'-(pyridine-3-ylmethylene)quinoline-4-carbohydrazide (PubChem CID: 10371 for 3-Pyridine carboxaldehyde) nih.gov. The synthesis and evaluation of libraries containing such this compound derivatives are crucial for exploring their potential applications in various fields, including antimicrobial research fishersci.co.ukwikipedia.orgnih.gov.

Catalytic Applications of this compound and its Derivatives

While this compound itself is primarily known as a building block, its derivatives, particularly metal complexes incorporating the quinoline structure, have shown utility in catalytic applications.

Metalloporphyrin derivatives, which can be considered as complex molecules incorporating heterocyclic systems, have been explored as catalysts in various oxidation reactions. Notably, the bioinspired oxidation of this compound catalyzed by a metalloporphyrin has been reported fishersci.cawikipedia.org. This highlights the potential for this compound-based structures to influence or participate in catalytic cycles when integrated into appropriate catalyst frameworks.

Furthermore, the synthesis of 2-alkylquinolines, including this compound, can be achieved through catalytic processes. For instance, the catalytic photocyclization of arylamines with α-olefins using nickel compounds as catalysts has been demonstrated to produce this compound cenmed.com. The maximum yield of this compound observed in this reaction was 45% at a 57% conversion of aniline (B41778) cenmed.com. Different nickel catalysts, such as nickel dichloride, have shown varying levels of activity in this photocyclization cenmed.com.

Another catalytic method for synthesizing 2-substituted quinolines, including this compound, involves a cooperative catalytic system comprising CuI and pyrrolidine (B122466) fishersci.ie. This addition/cycloisomerization cascade reaction between 2-aminobenzaldehydes and terminal alkynes provides an efficient route to the quinoline core fishersci.ie.

Ruthenium catalysts, specifically Ruthenium(III) chloride, have also been found effective in the synthesis of quinoline derivatives, such as 3-ethyl-2-propylquinoline (B1293939) (PubChem CID: 76791), from the reaction of nitroarenes and aliphatic alcohols wikipedia.org. The reaction of nitrobenzene (B124822) (PubChem CID: 7416) with 1-butanol (B46404) (PubChem CID: 263) in the presence of Ruthenium(III) chloride yielded 3-ethyl-2-propylquinoline with a 70% yield wikipedia.org.

These examples demonstrate that both the formation of this compound and its derivatives, as well as reactions involving this compound as a substrate, can be facilitated by various catalytic systems, underscoring the relevance of this compound in the context of catalytic organic synthesis.

Data Tables

| Reaction Type | Reactants | Catalyst | Product | Yield (%) | Citation |

| Catalytic Photocyclization | Aniline, Hexene-1, Ethanol (B145695) | Nickel compounds | This compound | 45 (max) | cenmed.com |

| Synthesis of 2-n-propylquinoline | 2-Chloroquinoline, n-propylmagnesium bromide | Fe(acac)₃ | 2-n-Propylquinoline | 95 | fishersci.no |

| Synthesis of 2-n-propylquinoline | Quinoline N-oxide, n-propylmagnesium bromide | - | 2-n-Propylquinoline | 67 | fishersci.no |

| Addition/Cycloisomerization Cascade | 2-Aminobenzaldehydes, Terminal alkynes | CuI, Pyrrolidine | 2-Propylquinolines | Up to 85 | fishersci.ie |

| Synthesis of 3-ethyl-2-propylquinoline | Nitrobenzene, 1-Butanol | Ruthenium(III) chloride | 3-Ethyl-2-propylquinoline | 70 | wikipedia.org |

| Synthesis of this compound-4-carboxylic acid | Isatin, Pentan-2-one, Aqueous KOH | - | This compound-4-carboxylic acid | - | fishersci.co.uk |

| Synthesis of Hydrazide-Hydrazone Derivatives | This compound-4-carbohydrazide, Ketones | - (Microwave-assisted) | Hydrazide-hydrazone derivatives | Good to excellent | fishersci.co.ukwikipedia.orgnih.gov |

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation, identification, and quantification of components in a mixture. Its application to 2-propylquinoline has been demonstrated in various studies. For instance, an HPLC method was developed for the specific determination of 2-n-propylquinoline in mouse plasma and liver homogenates. nih.gov

In this method, 2-n-propylquinoline was extracted using methyl-tert.-butyl ether, with quinoline (B57606) serving as an internal standard. nih.gov Separation was achieved using a Nucleosil C18 column. nih.gov The mobile phase composition was optimized for different matrices, consisting of methanol (B129727) and a 0.005 M ammonium (B1175870) acetate (B1210297) buffer. For plasma analysis, a ratio of 60:40 (methanol:buffer) at pH 5.5 was used, while for liver homogenates, the same ratio was employed at pH 8. nih.gov Detection was performed at a wavelength of 233 nm. nih.gov This method was validated and found to be accurate and precise for both plasma and liver homogenates. nih.gov Extraction yields of 96% were reported for plasma and 81% for liver homogenates. nih.gov

HPLC is effective for separating this compound from its matrix components and potential impurities due to differences in their interactions with the stationary phase and mobile phase. The retention time under specific chromatographic conditions serves as a key parameter for identification, while the peak area or height is used for quantification against a calibration curve.

Hyphenated Techniques, such as LC-DAD (Liquid Chromatography-Diode Array Detection)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopic methods. Liquid Chromatography-Diode Array Detection (LC-DAD) is one such powerful technique frequently used in the analysis of complex samples. LC-DAD couples HPLC separation with a diode array detector, which can simultaneously measure absorbance across a range of wavelengths as compounds elute from the column. measurlabs.com This provides not only retention time information but also a UV-Vis spectrum for each eluting component. measurlabs.com

LC-DAD has been applied to the monitoring of 2-substituted quinolines, including 2-n-propylquinoline, in biological matrices such as rat plasma. researchgate.net, researchgate.net In these applications, solid phase extraction (SPE) was often employed for sample preparation prior to LC-DAD analysis. researchgate.net, researchgate.net Trifunctional C18 cartridges were selected as sorbents for SPE. researchgate.net Various mobile phase gradients, such as acetonitrile/sodium phosphate (B84403) buffer or methanol/acetate buffer, were developed to achieve optimal separation, including the resolution of metabolites. researchgate.net, researchgate.net The use of DAD allows for the detection of these quinolines and provides spectral information that aids in peak identification and can help in recognizing unknown components or confirming peak purity. researchgate.net Recovery rates of quinolines from rat plasma using this SPE/HPLC/DAD method were reported to be in the range of 80.6% to 88.2%. researchgate.net, researchgate.net

The spectral data obtained from the DAD can be particularly valuable for confirming the identity of this compound by comparing its spectrum to that of a reference standard. It also allows for the detection of compounds that may co-elute but have different spectral characteristics.

Method Development and Validation Principles for Chemical Matrices

The development and validation of analytical methods for the detection and quantification of chemical compounds like this compound in various matrices are critical to ensure the reliability, accuracy, and consistency of the analytical results. Method validation is a documented process that provides evidence that a method is suitable for its intended purpose. jespublication.com, particle.dk This is particularly important for regulatory compliance and quality assurance in fields such as pharmaceuticals and environmental monitoring. jespublication.com, chemrj.org, particle.dk

Key validation parameters, typically guided by regulatory bodies such as the ICH (International Conference on Harmonisation), include specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). chemrj.org, europa.eu, particle.dk

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. sps.nhs.uk, europa.eu For impurity testing, the method should discriminate between the analyte and related substances. sps.nhs.uk

Accuracy: The closeness of agreement between the value found and the accepted true value. europa.eu This is often assessed by analyzing samples of known concentration or by spiking a blank matrix with known amounts of the analyte.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. europa.eu Precision can be evaluated at different levels: repeatability (within-run), intermediate precision (within-laboratory, different days, analysts, or equipment), and reproducibility (between laboratories).

Linearity: The ability of the method to obtain results that are directly proportional to the concentration of the analyte within a defined range. chemrj.org, europa.eu This is typically determined by analyzing a series of standards at different concentrations and plotting a calibration curve.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified. europa.eu

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. europa.eu

Method development involves selecting appropriate sample preparation techniques, chromatographic columns, mobile phases, and detection parameters to achieve adequate separation, sensitivity, and selectivity for the analyte in the specific matrix. americanpharmaceuticalreview.com Following development, validation experiments are conducted to evaluate the method's performance against the predetermined acceptance criteria for each validation parameter. particle.dk For analysis in chemical matrices, it is important to consider potential matrix effects that could influence the accuracy and reliability of the results. sps.nhs.uk

The HPLC and LC-DAD methods described for the analysis of this compound in biological matrices highlight the practical application of these validation principles, with studies reporting on the accuracy, precision, and recovery rates of the methods. nih.gov, researchgate.net, researchgate.net

Data Table: Analytical Performance Data for this compound Analysis

| Matrix | Analytical Method | Extraction Method | Internal Standard | Column Type | Detection Wavelength | Extraction Yield / Recovery Rate | Reference |

| Mouse Plasma | HPLC | Methyl-tert.-butyl ether | Quinoline | Nucleosil C18 | 233 nm | 96% (Extraction Yield) | nih.gov |

| Mouse Liver Homogenates | HPLC | Methyl-tert.-butyl ether | Quinoline | Nucleosil C18 | 233 nm | 81% (Extraction Yield) | nih.gov |

| Rat Plasma | SPE/HPLC/DAD | SPE (Trifunctional C18) | Propylparaben | Not specified | DAD | 80.6 - 88.2% (Recovery Rate) | researchgate.net, researchgate.net |

Future Research Directions in 2 Propylquinoline Chemistry

Exploration of Novel and Efficient Synthetic Pathways

The development of new and improved synthetic routes to 2-propylquinoline is a cornerstone of future research, aiming for higher yields, greater efficiency, and broader substrate scope. While classical methods like the Skraup and Doebner-von Miller reactions have been foundational, contemporary research is focused on overcoming their limitations, such as harsh reaction conditions and the use of hazardous reagents. researchgate.netnih.govrsc.org

Recent advancements have highlighted the potential of transition-metal-catalyzed C–H bond activation and oxidative annulation strategies. mdpi.com These methods offer a more direct and atom-economical approach to constructing the quinoline (B57606) core. For instance, researchers have developed divergent synthetic strategies for polysubstituted quinolines from 2-styrylanilines and β-keto esters, where the choice of promoter (e.g., iodine versus manganese(III) acetate) can selectively yield different quinoline derivatives. mdpi.com Another innovative approach involves a metal-free tandem cyclization of 2-methylquinolines with 2-styrylanilines, providing an environmentally friendly route to functionalized quinolines. nih.gov

Future work will likely focus on expanding the repertoire of these modern techniques. This includes the exploration of novel catalysts that can operate under milder conditions and with greater functional group tolerance. The development of one-pot multicomponent reactions is another promising avenue, as these strategies can construct complex molecular architectures in a single step, thereby increasing efficiency and reducing waste. rsc.org The continual evolution of these synthetic methodologies will be instrumental in making this compound and its analogues more accessible for a wide range of applications.

Table 1: Comparison of Selected Modern Synthetic Pathways for Quinolines

| Synthetic Strategy | Key Reactants | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Promoter-Mediated Annulation | 2-Styrylanilines, β-Keto Esters | Iodine or Manganese(III) Acetate (B1210297) | Promoter-dependent chemoselectivity for divergent synthesis. mdpi.com |

| Metal-Free Tandem Cyclization | 2-Methylquinolines, 2-Styrylanilines | CH3COOH (promoter) | Avoids transition metals, mild approach to C(sp3)–H bond activation. nih.gov |

| Copper-Catalyzed Aerobic Oxidative Cyclization | N-(2-alkenylaryl)enamines | Copper-chloride salt | One-pot synthesis of 2-trifluoromethylquinolines under aerobic conditions. nih.gov |

| Silver-Triflate Mediated Synthesis | Isothiocyanates | AgBF4 | Effective for producing 2-aminoquinolines under basic and oxidant-free conditions. nih.gov |

Development of Advanced Catalytic Systems for Derivatization

The functionalization of the pre-formed this compound scaffold is critical for tuning its properties and synthesizing new derivatives with desired biological or material characteristics. Future research will heavily invest in the development of advanced catalytic systems that enable precise and selective derivatization. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for this purpose, allowing for the direct introduction of various functional groups at specific positions on the quinoline ring. nih.govacs.orgnih.gov

Current research has demonstrated the utility of metals like rhodium, palladium, and copper in catalyzing the C2-alkylation and arylation of quinolines. nih.gov For instance, Rh-catalyzed alkylation of quinolines with alkenes has been successfully developed. nih.gov However, achieving regioselectivity beyond the activated C2 position remains a significant challenge. nih.govacs.org Future efforts will be directed towards designing catalytic systems that can selectively functionalize other positions, such as C3, C4, and the benzo ring, which are less readily accessible. nih.gov This may involve the use of novel directing groups or the development of catalysts with unique steric and electronic properties.

The exploration of heterogeneous catalysts, such as metal-organic frameworks (MOFs) and nanoparticles, is another promising direction. mdpi.comsciengine.com These catalysts offer advantages in terms of recyclability and ease of separation from the reaction mixture, contributing to more sustainable chemical processes. For example, copper-based MOFs have been shown to be effective for the C-H amination of quinoxalin-2(1H)-ones, a related heterocyclic system. mdpi.com The development of similar systems for the derivatization of this compound could significantly enhance the efficiency and environmental friendliness of these transformations.

Deeper Computational Insight into Reactivity and Structure-Property Relationships

Computational chemistry is poised to play an increasingly important role in guiding the synthesis and application of this compound derivatives. nih.gov Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can provide deep insights into the electronic structure, reactivity, and biological activity of these compounds. nih.govnih.govnih.govscholarsresearchlibrary.com

Future computational studies will likely focus on several key areas. Firstly, more accurate predictions of reaction pathways and transition states for novel synthetic routes will aid in the rational design of more efficient syntheses. nih.gov By understanding the underlying mechanisms of catalytic C-H activation and other functionalization reactions, researchers can design catalysts with enhanced activity and selectivity.

Secondly, the development of robust QSAR models will be crucial for predicting the biological activities of new this compound derivatives. nih.govnih.govscholarsresearchlibrary.comresearchgate.net These models correlate the structural features of molecules with their pharmacological effects, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing. nih.govnih.gov For example, QSAR models have been developed for quinoline derivatives to predict their activity as P-glycoprotein inhibitors and antitubercular agents. nih.govscholarsresearchlibrary.com The application of machine learning algorithms is expected to further enhance the predictive power of these models. nih.gov

Finally, molecular docking studies will continue to be instrumental in elucidating the binding modes of this compound derivatives with biological targets. nih.govnih.gov This information is invaluable for understanding the molecular basis of their activity and for the rational design of more potent and selective therapeutic agents.

Sustainable and Green Synthesis Initiatives for this compound Production

The principles of green chemistry are increasingly influencing the development of synthetic methodologies across the chemical sciences, and the production of this compound is no exception. researchgate.netresearchgate.netbohrium.comnih.govnih.gov Future research will prioritize the development of sustainable and environmentally friendly synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic and renewable resources. researchgate.netnih.govnih.gov

A key focus of green synthesis initiatives is the replacement of hazardous solvents and reagents with more benign alternatives. researchgate.netbohrium.com The use of greener solvents like water and ethanol (B145695), or even solvent-free conditions, is being actively explored. researchgate.netbohrium.comijpsjournal.com For instance, microwave-assisted synthesis in aqueous media has been shown to be a rapid and green route for the synthesis of quinoline derivatives. researchgate.netnih.govnih.gov Similarly, the use of ultrasound has been demonstrated to reduce reaction times and increase yields in the synthesis of tetrahydroquinolinones. nih.gov

The development of recyclable catalysts, as mentioned earlier, is another important aspect of green chemistry. researchgate.net Organocatalysis, which avoids the use of often toxic and expensive metals, is also gaining traction as a green alternative. nih.gov For example, l-proline (B1679175) has been used as a catalyst for the synthesis of quinolines. researchgate.net Furthermore, the use of renewable starting materials and the development of processes with high atom economy will be critical in making the production of this compound and its derivatives more sustainable in the long term. rsc.org The integration of these green chemistry principles into the synthesis of this compound will not only reduce the environmental impact of its production but also align with the broader goals of sustainable development in the chemical industry.

Table 2: Green Chemistry Approaches in Quinoline Synthesis

| Green Approach | Technique/Catalyst | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Microwave Irradiation | Reduced reaction times, improved yields, potential for solvent-free reactions. nih.govnih.govmdpi.com |

| Ultrasound-Assisted Synthesis | Ultrasonic Irradiation | Shorter reaction times, increased yields, enhanced reaction rates. nih.govnih.gov |

| Greener Solvents | Water, Ethanol | Reduced toxicity and environmental impact compared to traditional organic solvents. researchgate.netbohrium.comijpsjournal.com |

| Organocatalysis | l-Proline | Avoids the use of toxic and expensive heavy metals. nih.govresearchgate.net |

| Recyclable Catalysts | Heterogeneous catalysts (e.g., MOFs) | Ease of separation and reuse, reducing waste and cost. mdpi.comsciengine.com |

Q & A

Q. How can researchers mitigate bias when interpreting in vivo efficacy data for this compound?

- Methodology : Use blinded randomized trials in animal models. Predefine inclusion/exclusion criteria and primary endpoints. Apply intention-to-treat analysis. Report effect sizes with 95% confidence intervals. Validate findings in independent cohorts. Adhere to ARRIVE guidelines for preclinical reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.